![molecular formula C11H12O2S B14273975 [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene CAS No. 127718-95-0](/img/structure/B14273975.png)
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene: is an organic compound characterized by the presence of a methanesulfonyl group attached to a buta-2,3-dien-2-yl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene typically involves the following steps:
Formation of the Buta-2,3-dien-2-yl Chain: This can be achieved through the reaction of an appropriate alkyne with a suitable reagent to form the diene structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the diene in the presence of a base.
Attachment to the Benzene Ring: The final step involves coupling the diene-sulfonyl intermediate with a benzene derivative, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the diene chain, converting it into a more saturated hydrocarbon structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. The diene chain allows for conjugation and electron delocalization, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
[4-(Methanesulfonyl)but-2-en-2-yl]benzene: Similar structure but with a different degree of unsaturation.
[4-(Methanesulfonyl)but-2-yn-2-yl]benzene: Contains a triple bond instead of a diene.
Uniqueness:
Structural Features: The combination of a methanesulfonyl group with a buta-2,3-dien-2-yl chain attached to a benzene ring is unique and offers distinct reactivity.
Reactivity: The presence of both electrophilic and nucleophilic sites allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
127718-95-0 |
|---|---|
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
InChI |
InChI=1S/C11H12O2S/c1-10(8-9-14(2,12)13)11-6-4-3-5-7-11/h3-7,9H,1-2H3 |
InChI-Schlüssel |
BECDELDSMFISNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CS(=O)(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
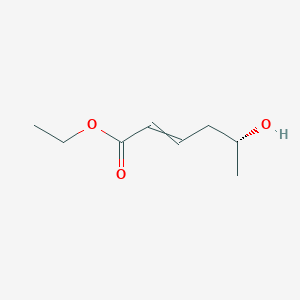
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
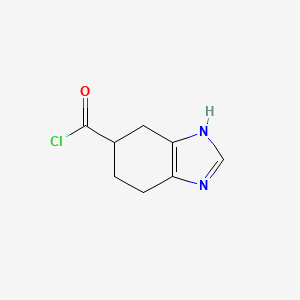

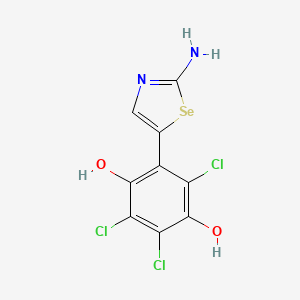

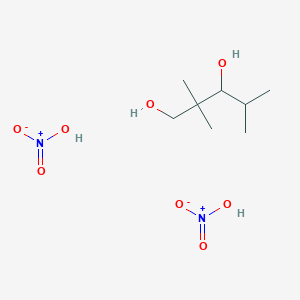
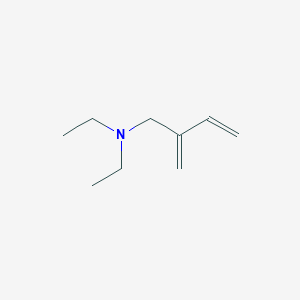

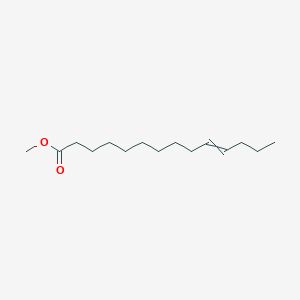

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
